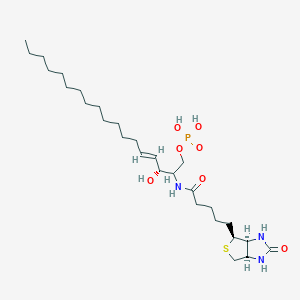
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
1,1'-Bis(dichlorophosphino)ferrocene and related compounds can be synthesized through various methods, including the reaction of dichlorophosphino groups with ferrocene derivatives. A general method involves the preparation of metallocenes by reacting N,N-dimethylamino-cyclopentadienyllithium with metal chlorides (Stahl et al., 1984). This method highlights the influence of substituents on the redox potential of ferrocene derivatives, demonstrating the versatility in synthesizing functionalized ferrocene compounds.
Molecular Structure Analysis
The molecular structure of ferrocene derivatives, including those with dichlorophosphino groups, is often characterized by X-ray crystallography. For instance, the structure of 1,1'-bis(diphenylphosphino)ferrocene complexes has been determined, revealing a distorted trigonal bipyramidal geometry around the central iron atom with phosphorus atoms occupying axial and equatorial positions (Kim et al., 1990). This structural insight is crucial for understanding the chemical reactivity and properties of these compounds.
Chemical Reactions and Properties
Ferrocene derivatives, including 1,1'-bis(dichlorophosphino)ferrocene, are known for their ability to act as ligands in catalytic reactions. For example, dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) has been found effective in cross-coupling reactions, offering high yields of the desired products (Hayashi et al., 1979). These reactions underscore the significant role of ferrocene derivatives in modern synthetic chemistry.
Physical Properties Analysis
The physical properties of 1,1'-bis(dichlorophosphino)ferrocene derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. The study of these properties is essential for their application in various chemical processes. For instance, the electrochemical behavior of 1,1'-bis(dicyclohexylphosphino)ferrocene was examined, revealing complex oxidation processes that are crucial for their use in catalysis (Hagopian et al., 2006).
Scientific Research Applications
Coordination Chemistry and Catalysis
1,1’-Bis(dichlorophosphino)ferrocene (dppf) has been extensively studied as ligands for coordination chemistry and catalysis . It holds a prominent place due to its versatile coordination behavior and wide catalytic applications .
The synthesis of four semihomologous dppf congeners with a carbonyl spacer inserted between the ferrocene unit and one of the phosphine moieties was described . These compounds were prepared from the respective borane-protected phosphinocarboxylic acids by chlorination with oxalyl chloride, reaction with HPR′ 2 /NEt 3 and subsequent removal of the protecting group .
The compounds were further converted to selenides to evaluate their electronic properties through the 1JPSe coupling constants . Two series of palladium complexes were prepared and applied as catalysts for the Stille cross-coupling reaction of 4-fluorobenzoyl chloride with phenyl-tributylstannane to produce 4-fluorobiphenyl . The best catalytic results were obtained with the complex that contained the least electron-rich ligand .
Synthesis of Benzofuran
Copper (I) Complexes derived from 1,1’-Bis(dichlorophosphino)ferrocene have been used in the synthesis of benzofuran .
These complexes were characterized by Uv–Vis, IR, 1 H, 31 P { 1 H} NMR spectroscopy and Mass spectrometry . The molecular structure of one of the complexes was established through single crystal X-ray analysis, which suggests distorted tetrahedral geometry around the copper metal center . All the synthesized complexes were studied as a catalyst for synthesis of benzofuran derivatives under an environmentally friendly approach .
Synthesis of Ferrocene-based Bidentate Phosphonite Ligands
1,1’-Bis(dichlorophosphino)ferrocene is applied as a reactant for the synthesis of ferrocene-based bidentate phosphonite ligands for rhodium (I)-catalyzed enantioselective hydroformylation . It is also used in the synthesis of metallocene-bridged bisphosphaalkene and as a catalyst for the synthesis of oligonuclear heterometallic complexes .
Buchwald-Hartwig Cross Coupling Reaction
1,1’-Bis(dichlorophosphino)ferrocene is used as a ligand suitable for the Buchwald-Hartwig cross coupling reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction that uses boronic acids or esters to couple with organic halides . 1,1’-Bis(dichlorophosphino)ferrocene is used as a ligand in this reaction .
Synthesis of Oligonuclear Heterometallic Complexes
1,1’-Bis(dichlorophosphino)ferrocene is used as a catalyst for the synthesis of oligonuclear heterometallic complexes . These complexes have potential applications in areas such as catalysis, magnetism, and luminescence .
Buchwald-Hartwig Cross Coupling Reaction
1,1’-Bis(dichlorophosphino)ferrocene is used as a ligand suitable for the Buchwald-Hartwig cross coupling reaction . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials .
Heck Reaction
The Heck reaction is a type of palladium-catalyzed carbon-carbon bond forming reaction . 1,1’-Bis(dichlorophosphino)ferrocene is used as a ligand in this reaction .
Hiyama Coupling
The Hiyama coupling is a cross-coupling reaction used to prepare carbon-carbon bonds . 1,1’-Bis(dichlorophosphino)ferrocene is used as a ligand in this reaction .
Safety And Hazards
Future Directions
properties
CAS RN |
142691-70-1 |
|---|---|
Product Name |
1,1/'-BIS(DICHLOROPHOSPHINO)FERROCENE |
Molecular Formula |
C10H8Cl4FeP2 10* |
Molecular Weight |
387.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



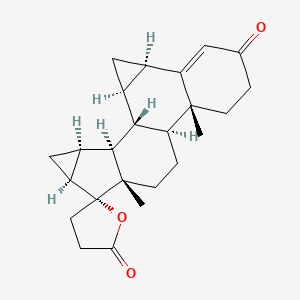
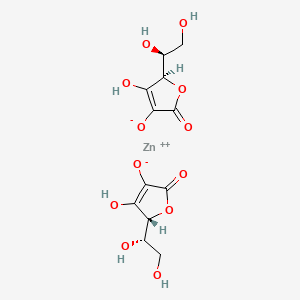
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
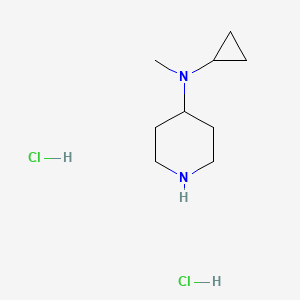
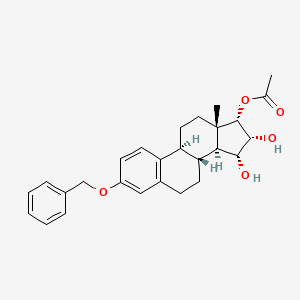
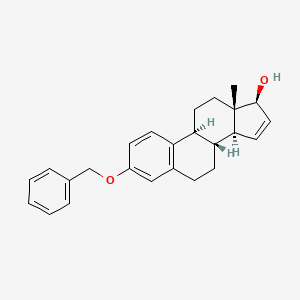
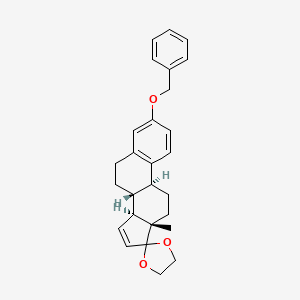
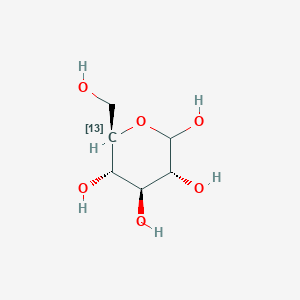
![D-[3-2H]Glucose](/img/structure/B1146262.png)
